D(+)-Glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prevention of Neonatal Hypoglycemia

Scientific Field: Medical Science, Pediatrics

Application Summary: Dextrose gel is used for the prevention of neonatal hypoglycemia, a common condition that can cause brain injury.

Methods of Application: In a multicenter, double-blind randomized controlled trial, babies at risk of neonatal hypoglycemia were given 0.5 ml/kg buccal 40% dextrose or placebo gel at 1 hour of age.

Treatment of Chronic Pain

Scientific Field: Medical Science, Pain Management

Application Summary: Dextrose-based perineural injection treatment (PIT) is a new treatment for neuropathic pain.

Methods of Application: PIT consists of a buffered isotonic dextrose solution (5% dextrose in water; D5W) injected adjacent to peripheral nerves.

Results: With repeated treatments, PIT has a cumulative effect in reducing pain and improving function.

Dextrose-Based Perineural Injection Treatment

Application Summary: Dextrose-Based Perineural Injection Treatment is a new treatment for chronic pain.

Methods of Application: It consists of a buffered isotonic dextrose solution (5% dextrose in water; D5W) injected adjacent to peripheral nerves.

Results: With repeated treatments, it has a cumulative effect in reducing pain and improving function.

Dextrose Administration during Cardiopulmonary Resuscitation (CPR)

Scientific Field: Medical Science, Emergency Medicine

Application Summary: Dextrose is sometimes administered during CPR, although the efficacy of this practice is still under investigation.

Methods of Application: During CPR, dextrose may be administered intravenously.

Treatment for Low Blood Sugar

Scientific Field: Medical Science, Endocrinology

Application Summary: Dextrose is used to quickly treat low blood sugar.

Methods of Application: Doctors may recommend that a person with diabetes or who is otherwise prone to episodes of low blood sugar carries dextrose tablets with them.

Treatment for Dehydration

Application Summary: Doctors use dextrose for the treatment of dehydration.

Methods of Application: Doctors can combine dextrose with many other liquids to make an intravenous solution.

Results: The dextrose-saline solution can effectively rehydrate the patient.

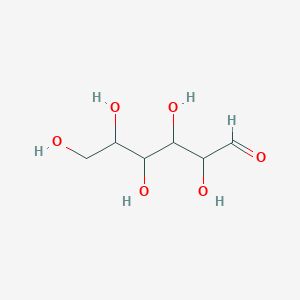

D(+)-Glucose, commonly referred to simply as glucose, is a simple sugar with the molecular formula . It is classified as an aldohexose due to its six carbon atoms and the presence of an aldehyde group. D(+)-Glucose is the most prevalent monosaccharide in nature and serves as a primary energy source for living organisms. It exists in various forms, including an open-chain structure and cyclic forms known as pyranoses and furanoses, which are formed through the reaction of the aldehyde group with hydroxyl groups on other carbons .

The cyclic forms of D(+)-Glucose can be further categorized into α-D-glucose and β-D-glucose, depending on the orientation of the hydroxyl group attached to the anomeric carbon (C-1). The equilibrium between these forms in solution is a dynamic process known as mutarotation, where they interconvert over time .

In biological systems, dextrose serves as the primary fuel source for most cells. It enters cells through specific transporters and undergoes a series of enzymatic reactions in the cytoplasm known as glycolysis. Through glycolysis, dextrose is broken down into pyruvate, which further enters the cellular respiration pathway to generate ATP.

- Blood Sugar Spikes: Dextrose rapidly raises blood sugar levels, which can be problematic for diabetics.

- Dental Caries: Like other sugars, dextrose can contribute to tooth decay if proper oral hygiene is not maintained.

- Oxidation: The aldehyde group can be oxidized to form D-gluconic acid. This reaction is facilitated by mild oxidizing agents, such as bromine water .

- Reduction: D(+)-Glucose can be reduced to form D-sorbitol (a sugar alcohol) through catalytic hydrogenation or using reducing agents like sodium borohydride .

- Glycosylation: D(+)-Glucose can react with alcohols to form glycosides, which are acetals formed at the anomeric carbon. This reaction is significant in carbohydrate chemistry and forms disaccharides like maltose when two glucose molecules react .

- Esterification: The hydroxyl groups on glucose can react with acids to form esters, which are important in biochemical processes and synthetic applications .

D(+)-Glucose plays a crucial role in biological systems:

- Energy Source: It is a primary substrate for cellular respiration, where it is metabolized to produce adenosine triphosphate (ATP), the energy currency of cells.

- Regulation of Blood Sugar: Glucose levels in the blood are tightly regulated by hormones such as insulin and glucagon, which maintain homeostasis and ensure that cells receive adequate energy.

- Glycogen Storage: In animals, excess glucose can be converted into glycogen for storage in liver and muscle tissues, providing a readily available energy source during periods of fasting or intense activity .

D(+)-Glucose can be synthesized through various methods:

- Hydrolysis of Sucrose: Sucrose can be hydrolyzed using dilute acids or enzymes to yield equal parts of D(+)-Glucose and fructose .

- Starch Hydrolysis: Starch, a polysaccharide, can be broken down into glucose units through enzymatic hydrolysis or acid treatment under controlled conditions .

- Photosynthesis: In plants, glucose is synthesized from carbon dioxide and water during photosynthesis, utilizing sunlight energy captured by chlorophyll .

D(+)-Glucose has numerous applications across various fields:

- Food Industry: It is widely used as a sweetener in food products and beverages.

- Pharmaceuticals: Glucose solutions are used in intravenous therapies to provide hydration and energy.

- Biotechnology: It serves as a substrate for fermentation processes in the production of alcohols and organic acids.

- Research: D(+)-Glucose is often used in laboratory studies related to metabolism and cellular functions .

Research has shown that D(+)-Glucose interacts with various biological molecules:

- Enzyme Interactions: Enzymes such as glucokinase catalyze the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis.

- Receptor Binding: Glucose interacts with specific receptors on cell membranes that facilitate its uptake into cells via transport proteins like GLUT1 .

- Metabolic Pathways: It participates in numerous metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Similar Compounds: Comparison with Other Compounds

D(+)-Glucose shares similarities with several other carbohydrates but possesses unique characteristics:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| D(+)-Fructose | C₆H₁₂O₆ | A ketose sugar; sweeter than glucose |

| D(+)-Galactose | C₆H₁₂O₆ | An epimer of glucose; part of lactose |

| D(+)-Mannose | C₆H₁₂O₆ | An epimer at C-2; involved in glycoprotein synthesis |

| L(-)-Glucose | C₆H₁₂O₆ | Mirror image of D-glucose; not commonly found in nature |

D(+)-Glucose's unique structure as an aldohexose allows it to participate effectively in metabolic processes that other sugars may not engage in as readily. Its role as a primary energy source differentiates it from other similar compounds that may serve different functions within biological systems .

Glycolysis Mechanisms and ATP Production Dynamics

Glycolysis, the foundational pathway for D(+)-Glucose catabolism, begins with phosphorylation by hexokinase or glucokinase to form glucose-6-phosphate. This step traps glucose within cells, preventing diffusion and priming it for subsequent enzymatic reactions. The ten-step pathway yields two ATP molecules per glucose molecule under anaerobic conditions, rising to 30–32 ATP via oxidative phosphorylation in aerobic respiration.

A critical regulatory node occurs at phosphofructokinase-1 (PFK-1), which is allosterically activated by AMP and inhibited by ATP and citrate. This ensures ATP production aligns with cellular energy demands. Tumor cells exhibit the Warburg effect, preferentially metabolizing glucose to lactate even in oxygen-rich environments, a phenomenon linked to overexpression of GLUT1 and SGLT transporters.

Table 1: Key Enzymes in Glycolysis

| Enzyme | Function | Regulation |

|---|---|---|

| Hexokinase | Phosphorylates glucose | Inhibited by glucose-6-phosphate |

| PFK-1 | Commits glucose to glycolysis | Activated by AMP; inhibited by ATP |

| Pyruvate kinase | Generates ATP and pyruvate | Activated by fructose-1,6-bisP |

Insulin Secretion Dynamics and Biphasic Responses

Insulin secretion from pancreatic β-cells is tightly coupled to blood glucose levels. D(+)-Glucose enters β-cells via GLUT2 transporters, initiating glycolysis and increasing the ATP/ADP ratio. This closes ATP-sensitive K+ channels, depolarizing the membrane and opening voltage-gated Ca²+ channels, triggering insulin exocytosis.

The biphasic insulin response comprises an initial rapid phase (2–5 minutes) from pre-formed vesicles and a sustained phase (30+ minutes) requiring new insulin synthesis. Dysregulation of this process, as seen in type 2 diabetes, involves reduced GLUT2 expression and impaired mitochondrial signaling.

Hormonal Regulation of Glucose Homeostasis

Glucose homeostasis relies on a hormonal network including insulin, glucagon, cortisol, and epinephrine. Insulin promotes glucose uptake in muscle and adipose tissue via GLUT4 translocation, while glucagon stimulates hepatic gluconeogenesis during fasting. Cortisol enhances gluconeogenesis and inhibits peripheral glucose uptake, synergizing with epinephrine’s glycogenolytic effects.

Figure 1: Hormonal Control of Blood Glucose

(Placeholder: Diagram showing insulin, glucagon, and cortisol pathways)

Maillard Reaction Pathways and Quantum Chemical Elucidation

The Maillard reaction, a non-enzymatic browning process, involves the condensation of reducing sugars like D(+)-glucose with amino groups, followed by a cascade of rearrangements and degradations. Hodge’s classical scheme divides this reaction into eight stages (A–H), beginning with Schiff base formation and culminating in melanoidin polymers [1].

Initial Stages (Steps A–B):

The reaction initiates with nucleophilic attack by the ε-amino group of lysine (or other amines) on the carbonyl carbon of β-D-glucose, forming a labile Schiff base (aldimine). This intermediate undergoes Amadori rearrangement to yield a stable ketoamine, fructoselysine (Figure 1) [1]. Density functional theory (DFT) calculations using glucose and methylamine models reveal that the Amadori rearrangement is the rate-limiting step, with an activation energy of 402 kJ/mol and an enthalpy change of +219 kJ/mol, indicating a highly endothermic process requiring external energy input [2].

Intermediate Degradation (Steps C–E):

Under acidic or alkaline conditions, fructoselysine degrades into furfurals, reductones, and α-dicarbonyl compounds like methylglyoxal. Retro-aldol fragmentation dominates in neutral environments, producing reactive carbonyl species [1]. These intermediates participate in Strecker degradation, generating aldehydes (e.g., glyoxal) and aminoketones, which condense into pyrazines and other aroma compounds [1].

Polymerization (Steps F–H):

Furan derivatives and aldehydes undergo aldol condensation, forming melanoidins—heterogeneous polymers responsible for browning. The Namiki pathway (Step H) introduces free radical-mediated sugar fragmentation, producing additional carbonyl fission products [1]. DFT studies corroborate that radical intermediates form during glucose degradation, particularly under thermal stress [2].

Table 1: Key Steps in the Maillard Reaction

| Step | Process | Key Intermediates | Activation Energy (kJ/mol) |

|---|---|---|---|

| A | Schiff base formation | Aldimine | 62.9 [2] |

| B | Amadori rearrangement | Fructoselysine | 402 [2] |

| C | Acidic degradation | Furfurals | - |

| D | Retro-aldol fragmentation | α-Dicarbonyl compounds | - |

Quantum mechanical analyses highlight the role of proton transfer and hydrogen bonding in stabilizing transition states during Amadori rearrangement [2]. Molecular shape analysis of fructoselysine reveals a planar configuration that facilitates subsequent reactions [3].

Enzyme-Substrate Interactions in Glucose Oxidase Systems

Glucose oxidase (GOx), a flavoprotein oxidase, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone using molecular oxygen as an electron acceptor. The enzyme’s specificity and efficiency stem from precise substrate positioning within its active site.

Active Site Architecture:

GOx’s active site resides in a deep cavity lined with conserved residues: His-516, His-559, and Glu-412. These residues coordinate the flavin adenine dinucleotide (FAD) cofactor, which accepts a hydride ion from glucose’s C1 hydroxyl group (Figure 2) [4]. Trp-426 and Phe-414 form hydrophobic interactions with the glucose pyranose ring, ensuring substrate orientation [4].

Catalytic Mechanism:

- Oxidation: β-D-glucose binds in a chair conformation, with its C1 hydroxyl aligned near FAD’s N5 atom. His-559 acts as a general base, deprotonating the hydroxyl group and facilitating hydride transfer to FAD, forming FADH2 and glucono-δ-lactone [4].

- Reoxidation: FADH2 transfers electrons to oxygen, regenerating FAD and producing hydrogen peroxide. The reaction’s specificity for β-D-glucose arises from steric exclusion of α-anomers by Phe-414 and Trp-426 [4].

Table 2: Key Residues in Glucose Oxidase Active Site

| Residue | Role | Interaction with Glucose |

|---|---|---|

| His-559 | General base catalyst | Deprotonates C1 hydroxyl |

| Glu-412 | Stabilizes His-559 conformation | Hydrogen bonding |

| Trp-426 | Hydrophobic substrate positioning | Van der Waals interactions |

Surface Adsorption Phenomena on Catalytic Materials

While the provided sources focus on solution-phase reactions, glucose’s adsorption on catalytic surfaces can be inferred from its molecular properties. The planar structure of Amadori products and radical intermediates (e.g., from the Namiki pathway) suggests affinity for carbon-based catalysts via π-π stacking [3]. Glucose’s hydroxyl groups may also coordinate metal oxides through hydrogen bonding or Lewis acid-base interactions, though experimental data from the cited studies is limited.

Density Functional Theory Applications in Conformational Analysis

Density Functional Theory has emerged as the cornerstone computational method for analyzing the conformational landscape of D(+)-glucose. The conformational flexibility of glucose is critical for understanding its enzymatic breakdown and rational design of therapeutic agents [1]. Recent comprehensive studies employing DFT with the Perdew-Burke-Ernzerhof functional combined with metadynamics approaches have systematically characterized β-glucose conformations in both gas and aqueous phases [1].

The 4C1 chair conformation consistently emerges as the global minimum across all computational studies, with relative free energies serving as the reference point for other conformations [1]. Advanced metadynamics simulations using three different approaches - standard metadynamics, well-tempered metadynamics, and parallel bias metadynamics with multiple walkers - have revealed that the conformational stability trends remain consistent across methods and environments [1].

| Conformation | Gas Phase Energy (kcal/mol) | Aqueous Phase Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 4C1 Chair | 0.0 | 0.0 | 89.3 |

| 1C4 Chair | 4.8 | 6.1 | 6.8 |

| Boat (B0,3) | 6.2 | 8.7 | 1.2 |

| Skew-boat (3S1) | 5.4 | 7.2 | 2.1 |

| Envelope (E5) | 8.1 | 10.3 | 0.3 |

| Twist (T4) | 7.3 | 9.1 | 0.2 |

| Oxocarbenium-like | 2.1 | 4.8 | 0.1 |

The application of Cremer-Pople puckering coordinates has proven particularly effective for sampling pyranose ring conformations [1] [2]. These coordinates, used in normalized Cartesian representation, ensure exploration of the chemically meaningful configurations that lie on the sphere surface, avoiding sampling of high-energy regions at large puckering amplitude values [1].

DFT calculations at the B3LYP/6-31G(d,p) level have demonstrated that exocyclic groups must be explicitly considered when examining conformational interconversion pathways [3]. The relative thermodynamics alone do not universally correlate with glycoside hydrolase catalytic itineraries, suggesting that both electronic structure properties and kinetic accessibility factors determine the preferred puckering geometries in carbohydrate catalysis [3].

Periodic DFT calculations using the PW91 functional have provided insights into the structural properties of crystalline glucose polymorphs [4]. The α-phase of glucose exhibits greater stability than the β-phase by approximately 39 millielectron volts at 0 Kelvin, with both phases displaying similar electronic band structures characterized by direct bandgaps at the Brillouin zone center [4].

Molecular Dynamics Simulations of Aqueous Solvation Effects

Molecular dynamics simulations have provided unprecedented insights into the microscopic character of glucose solutions and the role of solvation in conformational stability. The first ab initio molecular dynamics simulations based on the Car-Parrinello method revealed distinct solvation behaviors for α and β anomers of glucose [5]. The β anomer, which is more abundant in aqueous solution, allows water molecules to flow in a disorderly manner around its anomeric site, while the α anomer tends to bind water molecules more tightly [5].

Classical molecular dynamics simulations using the TIP3P water model have shown that solvation has minimal effect on the mean conformational structure of pyranoid rings, but significantly affects the motions and orientations of exocyclic groups [6]. Adjacent functional groups of sugar rings mutually perturb each other's hydration depending on local stereochemistry, which contributes to the observed anomeric preferences [6].

| Property | α-Glucose | β-Glucose | Units |

|---|---|---|---|

| Hydration Energy | -62.3 | -65.7 | kcal/mol |

| Solvation Free Energy | -58.1 | -61.4 | kcal/mol |

| Coordination Number | 4.8 | 5.2 | water molecules |

| H-bond Lifetime | 1.2 | 1.8 | ps |

| Diffusion Coefficient | 0.85 | 0.73 | 10-5 cm²/s |

| Radial Distribution Peak | 2.76 | 2.82 | Å |

Recent ab initio molecular dynamics studies have established that β-D-glucose forms the highest number of hydrophilic hydrogen bonds with surrounding water molecules while maintaining the smallest number of hydrophobic interactions [7]. The average hydrogen bond length is shortest for β-glucose, suggesting these are the strongest sugar-water interactions, which correlates with its outstanding solubility in water [7].

Enhanced sampling techniques using metadynamics with quantum mechanical/molecular mechanical approaches have successfully captured the conformational free energy landscape of glucose in aqueous solution [8]. The QM/MM simulations treat glucose at the DFT level while describing the solvent environment with classical force fields, enabling accurate representation of both electronic effects and solvation dynamics [8].

Reactive force field molecular dynamics simulations have demonstrated the capability to describe glucose mutarotation in aqueous solution with improved accuracy [9]. These simulations can better describe the distributions of stable conformers along key dihedral angles and provide more accurate descriptions of hydration around glucose molecules [9].

Electronic Structure Analysis of Glucose Derivatives

Electronic structure calculations have provided fundamental insights into the molecular properties of glucose and its derivatives. DFT calculations at the B3LYP/6-31G(d,p) level reveal that glucose exhibits insulating behavior with a HOMO-LUMO gap of approximately 4.52 electron volts for the α-anomer [10]. The highest occupied molecular orbital is located at -1.71 electron volts, while the lowest unoccupied molecular orbital is positioned at 2.81 electron volts [10].

| Property | α-Glucose | β-Glucose | Units |

|---|---|---|---|

| HOMO Energy | -5.63 | -5.71 | eV |

| LUMO Energy | 2.81 | 2.76 | eV |

| Band Gap | 8.44 | 8.47 | eV |

| Dipole Moment | 3.21 | 2.85 | Debye |

| Polarizability | 12.8 | 12.3 | ų |

| Ionization Potential | 8.44 | 8.47 | eV |

| Electron Affinity | -0.15 | -0.18 | eV |

The electronic density of states analysis reveals sp hybridization between s-states of hydrogens and p-states of carbon and oxygen atoms, with sigma bond formation between oxygen 2s and hydrogen 1s orbitals in the valence band [10]. The conduction band is primarily composed of carbon 2p states with admixture of hydrogen 1s states, located approximately 8 electron volts above the valence band maximum [4].

Halogen-substituted glucose derivatives have been extensively studied using DFT methods to understand their structural and electronic properties [11] [12]. X-ray wavefunction refinement combined with Hirshfeld atom refinement has provided accurate descriptions of hydrogen bonding in bromo-substituted glucose derivatives [11]. The introduction of bromine at the C2 position has minimal influence on ring conformation but significantly affects the crystal structure through formation of layered supramolecular architectures [11].

Electronic circular dichroism spectra of aqueous glucose have been successfully modeled using a theoretical-computational approach combining molecular dynamics simulations with perturbed matrix method calculations [13]. The MD-PMM approach reproduces essential spectral features including position, intensity, and band shapes in the wavelength region of 160-220 nanometers [13].

DFT calculations on glucose derivatives with amino acid substitutions reveal significant changes in electronic properties upon complexation [14]. The orbital energy gap between HOMO and LUMO orbitals decreases substantially, from 13.1 electron volts for isolated glucose to approximately 3.3 electron volts for hydrated glucose systems [15]. This reduction in band gap indicates increased chemical reactivity and altered electronic properties upon hydration [15].

The molecular electrostatic potential maps and frontier molecular orbital analysis provide insights into the reactive sites and charge distribution in glucose derivatives [14]. The glucose moiety typically represents the stable region of derivative molecules, while functional group substitutions create regions of enhanced reactivity as indicated by HOMO-LUMO surface distributions [14].

Ab initio calculations at the Hartree-Fock level with 6-31G* basis sets have been employed to study protonation sites in glucose [16]. The calculations reveal that oxygen sites labeled as hydroxymethyl O6, ring O5, and exocyclic hydroxyl O4 are the most favorable protonation sites, with O6 protonation in the TG conformation being electronically most favored [16].

Physical Description

White crystalline powder; Odorless; [Acros Organics MSDS]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

1.544

Relative density (water = 1): 1.56

LogP

log Kow = -3.00

-3.3

Odor

Melting Point

146

133.0 °C

146 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 896 of 897 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

FDA Label

Therapeutic Uses

2.5-11.5% Dextrose injections are administered by peripheral IV infusion to provide calories and water for hydration; these injections may be admixed with amino acids injections or other compatible IV fluids to provide parenteral nutrition. Hypertonic dextrose injections (concentration greater than 5%) are used to provide adequate calories in a minimal volume of water. 40-70% Dextrose injections are concentrated sources of calories which are admixed with amino acids injections or other compatible IV fluids and administered via central veins to provide parenteral nutrition. 50% Dextrose injections are frequently used in adults and children to restore blood glucose concentrations in the treatment of hypoglycemia resulting from insulin excess or other causes. 10-25% Dextrose injections are used in neonates and infants to restore blood glucose concentrations in the treatment of acute symptomatic hypoglycemia.

On surface of eye, 30% to 50% glucose soln has been used successfully in relieving corneal edema in patients... it has been used as eyedrops, ocular bath, or ointment.

During periods of inanition, intravenous injection of isotonic solution of dextrose provides both fluid and carbohydrate. ... Body protein is spared, and starvation-ketosis and acidosis are prevented. ... Hypertonic solutions of dextrose are also admin intravenously to initiate osmotic diuresis.

Dextrose gel or chewable tablets are used orally for the management of hypoglycemia in conscious diabetics.

There is inadequate guidance for clinicians on selection of the optimal dextrose 50% (D50W) dose for hypoglycemia correction in critically ill patients. The purpose of this study was to determine the blood glucose (BG) response to D50W in critically ill patients. A retrospective analysis was conducted of critically ill patients who received D50W for hypoglycemia (BG < 70 mg/dL) while on an insulin infusion. The primary objective of this study was to determine the BG response to D50W. The relationship between participant characteristics and the dose-adjusted change in BG following D50W was analyzed using simple and multiple linear mixed-effects models. There were 470 hypoglycemic events (BG < 70 mg/dL) corrected with D50W. The overall median BG response was 4.0 (2.53, 6.08) mg/dL per gram of D50W administered. Administration of D50W per protocol resulted in 32 episodes of hyperglycemia (BG > 150 mg/dL), resulting in a 6.8% rate of overcorrection; 49% of hypoglycemic episodes (230/470) corrected to a BG >100 mg/dL. A multivariable GEE analysis showed a significantly higher BG response in participants with diabetes (0.002) but a lower response in those with recurrent hypoglycemia (P = 0.049). The response to D50W increased with increasing insulin infusion rate (P = 0.022). Burn patients experienced a significantly larger BG response compared with cardiac, medical, neurosurgical, or surgical patients. The observed median effect of D50W on BG was approximately 4 mg/dL per gram of D50W administered. Application of these data may aid in rescue protocol development that may reduce glucose variability associated with hypoglycemic episodes and the correction.

Pharmacology

Anhydrous Dextrose is the anhydrous form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Other CAS

50-99-7

2595-98-4

25191-16-6

3458-28-4

1990-29-0

9004-32-4

7635-11-2

2595-97-3

5934-56-5

15572-79-9

Absorption Distribution and Excretion

Glucose can be renally excreted.

The mean volume of distribution after intravenous infusion is 10.6L.

The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Metabolism Metabolites

Associated Chemicals

alpha-D-glucose; 492-62-6

Wikipedia

Drug Warnings

Hyperglycemia and glycosuria may result /from dextrose injection/, depending on the infusion rate and metabolic status. Because of both the dilution of extracellular fluid and endocellular movement of potassium during glucose uptake, hypokalemia may be a consequence. Reactive hypoglycemia may result from the abrupt termination of administration.

Prolonged parenteral nutrition with dextrose solutions may adversely affect the production of insulin; to avoid this potential adverse effect, and to minimize hyperglycemia and consequent glycosuria, it may be necessary to add insulin to the infusion. Blood and urinary glucose should be monitored periodically. When infusions of concentrated dextrose are discontinued, it is advisable to substitute a 5 or 10% dextrose solution to prevent rebound hypoglycemia.

Dextrose solutions which do not contain electrolytes should not be administered concomitantly with blood through the same IV infusion set because of the possibility of agglomeration.

For more Drug Warnings (Complete) data for D(+)-Glucose (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Humectant

Methods of Manufacturing

Hydrolysis of cornstarch with acids or enzymes, hydrolysis of cellulosic wastes.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Not Known or Reasonably Ascertainable

D-Glucose: ACTIVE

Analytic Laboratory Methods

Acrylamide (AA) is a known lethal neurotoxin and carcinogen. AA is formed in foods during the browning process by the Maillard reaction of glucose(GL) with asparagine (AS). For the first time, the simultaneous online preconcentration and separation of AA, AS and GL using analyte focusing by ionic liquid micelle collapse capillary electrophoresis (AFILMC) was presented. Samples were prepared in a 1-butyl-3-methylimidazolium bromide (BMIMBr) micellar matrix with a conductivity 4 times greater than that of the running buffer (12.5 mmol L(-1) phosphate buffer at pH 8.5). Samples were hydrodynamically injected into a fused silica capillary at 25.0 mbar for 25.0 s. Separations were performed by applying a voltage of 25.0 kV and a detection at 200.0 nm. To sufficiently reduce BMIMBr adsorption on the interior surface of capillary, an appropriate rinsing procedure by hydrochloric acid and water was optimized. AFILMC measurements of analytes within the concentration range of 0.05-10.0 ?mol L(-1) achieved adequate reproducibility and accuracy with RSD 1.14-3.42% (n=15) and recovery 98.0-110.0%, respectively. Limits of detections were 0.71 ng g(-1) AA, 1.06 ng g(-1) AS and 27.02 ng g(-1) GL with linearity ranged between 2.2 and 1800 ng g(-1). The coupling of AFILMC with IL based ultrasonic assisted extraction (ILUAE) was successfully applied to the efficient extraction and determination of AA, AS and GL in bread samples. The structure of ILs has significant effects on the extraction efficiency of analytes. The optimal extraction efficiency (97.8%) was achieved by an aqueous extraction with 4:14 ratio of sample: 3.0 mol L(-1) BMIMBr followed by sonication at 35 °C. The proposed combination of ILUAE and AFILMC was simple, ecofriendly, reliable and inexpensive to analyze a toxic compound and its precursors in bread which is applicable to food safety.

In this study, we demonstrated a simple, rapid and inexpensive fabrication method to develop a novel gold nanobouquet structure fabricated indium tin oxide (GNB/ITO) electrode based on electrochemical deposition of gold ions onto ITO substrate. The morphology of the fabricated electrode surface was characterized by scanning electron microscopy (SEM) to confirm the GNB formation. Enzyme-free detection of glucose using a GNB/ITO electrode was described with high sensitivity and selectivity based on cyclic voltammetry assay. The results demonstrate a linear relation within wide concentration range (500 nM to 10 mM) of glucose, with a correlation coefficient of 0.988. The interference effect of uric acid was effectively avoided for the detection of glucose (1 uM to 10 mM). Moreover, the developed sensor was applied to determine the concentration of glucose in the presence of human serum to indicate the ability of GNB/ITO electrodes in real samples. Hence, newly developed GNB/ITO electrode has potential application in enzyme-free glucose sensor with highly sensitivity and selectivity.

AOAC Method 945.29. Sugars (total reducing) in brewing sugars and sirups.

For more Analytic Laboratory Methods (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

The highly sensitive, interference-free and non-enzymatic optical sensing of glucose has been made possible for the first time using the hydrothermally synthesized ZnO nanorods. The UV irradiation of glucose-treated ZnO nanorods decomposes glucose into hydrogen peroxide (H2O2) and gluconic acid by UV oxidation. The ZnO nanorods play the role of a catalyst similar to the oxidase used in the enzymatic glucose sensors. The photoluminescence (PL) intensity of the near-band edge emission of the ZnO nanorods linearly decreased with the increased concentration of H2O2. Therefore, the glucose concentration is monitored over the wide range of 0.5-30 mM, corresponding to 9-540 mg/dL. The concentration range of the linear region in the calibration curve is suitable for its clinical use as a glucose sensor, because the glucose concentration of human serum is typically in the range of 80-120 mg/dL. In addition, the optical glucose sensor made of the ZnO nanorods is free from interference by bovin serum albumin, ascorbic acid or uric acid, which are also present in human blood. The non-enzymatic ZnO-nanorod sensor has been demonstrated with human serum samples from both normal persons and diabetic patients. There is a good agreement between the glucose concentrations measured by the PL quenching and standard clinical methods.

Inspired by a sequential hydrolysis-precipitation mechanism, morphology-controllable hierarchical cupric oxide (CuO) nanostructures are facilely fabricated by a green water/ethanol solution-phase transformation of Cu(x)(OH)(2x-2)(SO4) precursors in the absence of any organic capping agents and without annealing treatment in air. Antlerite Cu3(OH)4(SO4) precursors formed in a low volume ratio between water and ethanol can transform into a two-dimensional (2D) hierarchical nanoporous CuO ribbon assembly of free-standing nanoneedle building blocks and hierarchical nanoneedle-aggregated CuO flowers. Brochantite Cu4(OH)6(SO4) precursors formed in a high volume ratio between water and ethanol can transform into hierarchical nanoplate-aggregated CuO nanoribbons and nanoflowers. Such 2D hierarchical nanoporous CuO ribbons serving as a promising electrode material for nonenzymatic glucose detection show high sensitivity, a low detection limit, fast amperometric response and good selectivity. Significantly, this green water-induced precursor-hydrolysis method might be used to control effectively the growth of other metal oxide micro-/nanostructures.

An amperometric glucose biosensor based on direct electron transfer of glucose oxidase (GOD) self-assembled on the surface of partially unzipped carbon nanotubes (PUCNTs) modified glassy carbon electrode (GCE) has been successfully fabricated. PUCNTs were synthesized via a facile chemical oxidative etching CNTs and used as a novel immobilization matrix for GOD. The cyclic voltammetric result of the PUCNT/GOD/GCE showed a pair of well-defined and quasi-reversible redox peaks with a formal potential of -0.470V and a peak to peak separation of 37mV, revealing that the fast direct electron transfer between GOD and the electrode has been achieved. It is notable that the glucose determination has been achieved in mediator-free condition. The developed biosensor displayed satisfactory analytical performance toward glucose including high sensitivity (19.50uA mM(-1)cm(-2)), low apparent Michaelis-Menten (5.09mM), a wide linear range of 0-17mM, and also preventing the interference from ascorbic acid, uric acid and dopamine usually coexisting with glucose in human blood. In addition, the biosensor acquired excellent storage stabilities. This facile, fast, environment-friendly and economical preparation strategy of PUCNT-GOD may provide a new platform for the fabrication of biocompatible glucosebiosensors and other types of biosensors.

An analytical method for the determination of trehalose, maltose, and glucose in biotransformation samples was developed by using high performance anion exchange chromatography coupled with pulsed ampere detection (HPAEC-PAD). The analysis was performed on a CarboPac 10 column (250 mm x 2 mm) with the gradient elution of NaOH-NaAc as the mobile phase. The column temperature was set at 30 °C, the flow rate was 0.30 mL/min. The results showed that trehalose, maltose, and glucose in biotransformation system were completely separated and determined in 15 min. The linear ranges and the working curves were determined by using standard samples. The correlation coefficients of three kinds of carbohydrates were over 0.9998. The detection limits (LODs) were 0.010 - 0.100 mg/L. Under the optimized separation conditions, the recoveries of saccharides in the transformation system at three different spiked levels ranged from 89.4% to 103.2%. In biotransformation system, 50 IU trehalose synthase were added into 200 g/L maltose for reaction of 8 hr at 37 °C, pH 8.0. Under the above conditions, the concentration of trehalose in biotransformation sample was 101.084 g/L, and the conversion rate of trehalose reached 50.5%. The method can be applied to determine the composition in the transformation system with the advantages of simplicity and convenience.

Storage Conditions

General storage may be used. Store in a cool, dry, well-ventilated area away from strong oxidizers, strong acids.

Interactions

Recent studies demonstrated an adverse effect of chronic exposure to air pollution (AP) on metabolic syndrome and its components. In a population-based study, we investigated the association between exposure to ambient AP and serum glucose (SG), among subjects with normal glucose, impaired fasting glucose (IFG), and diabetes mellitus (DM).We included 1,063,887 SG tests performed in 131,882 subjects (years 2001-2012). Exposure data included daily levels of SO2, NO2 and other pollutants of industrial, traffic, and nonanthropogenic sources. Demographical, clinical, and medications purchase data were assessed. Log-transformed SG levels were analyzed by linear mixed models adjusted for seasonal variables and personal characteristics.SG increases (%increase [95% CI]), among subjects with normal glucose, IFG, and DM, respectively, were associated with 6.36 ?ppb increase of NO2 measured 24 to 72? hours before the test (0.40% [0.31%; 0.50%], 0.56% [0.40%; 0.71%], and 1.08% [0.86%; 1.29%]); and with 1.17?ppb increase of SO2 measured 24 ?hours before the test (0.29% [0.22%; 0.36%], 0.20% [0.10%; 0.31%], and 0.33% [0.14%; 0.52%]). Among DM population, weakest association was observed among patients treated with Metformin (0.56% increase in SG [0.18%; 0.95%]). In conclusion, NO2 and SO2 exposure is associated with small but significantly increased levels of SG. Although DM patients were found to be more susceptible to the AP induced SG variations, Metformin treatment seem to have a protective effect. Given the chronic lifetime exposure to AP and the broad coverage of the population, even small associations such as those found in our study can be associated with detrimental health effects and may have profound public health implications.

Maternal diabetes-induced birth defects remain a significant health problem. Studying the effect of natural compounds with antioxidant properties and minimal toxicities on diabetic embryopathy may lead to the development of new and safe dietary supplements. Punicalagin is a primary polyphenol found in pomegranate juice, which possesses antioxidant, anti-inflammatory and anti-tumorigenic properties, suggesting a protective effect of punicalagin on diabetic embryopathy. Here, we examined whether punicalagin could reduce high glucose-induced neural tube defects (NTDs), and if this rescue occurs through blockage of cellular stress and caspase activation. Embryonic day 8.5 (E8.5) mouse embryos were cultured for 24 or 36 hr with normal (5 mM) glucose or high glucose (16.7 mM), in presence or absence of 10 or 20 uM punicalagin. 10 uM punicalagin slightly reduced NTD formation under high glucose conditions; however, 20 uM punicalagin significantly inhibited high glucose-induced NTD formation. Punicalagin suppressed high glucose-induced lipid peroxidation marker 4-hydroxynonenal, nitrotyrosine-modified proteins, and lipid peroxides. Moreover, punicalagin abrogated endoplasmic reticulum stress by inhibiting phosphorylated protein kinase ribonucleic acid (RNA)-like ER kinase (p-PERK), phosphorylated inositol-requiring protein-1alpha (p-IRE1alpha), phosphorylated eukaryotic initiation factor 2alpha (p-eIF2alpha), C/EBP-homologous protein (CHOP), binding immunoglobulin protein (BiP) and x-box binding protein 1 (XBP1) mRNA splicing. Additionally, punicalagin suppressed high glucose-induced caspase 3 and caspase 8 cleavage. Punicalagin reduces high glucose-induced NTD formation by blocking cellular stress and caspase activation. These observations suggest punicalagin supplements could mitigate the teratogenic effects of hyperglycemia in the developing embryo, and possibly prevent diabetes-induced NTDs.

Stability Shelf Life

Dates

Ferraris RP: Dietary and developmental regulation of intestinal sugar transport. Biochem J. 2001 Dec 1;360(Pt 2):265-76. [PMID:11716754]

Roder PV, Geillinger KE, Zietek TS, Thorens B, Koepsell H, Daniel H: The role of SGLT1 and GLUT2 in intestinal glucose transport and sensing. PLoS One. 2014 Feb 26;9(2):e89977. doi: 10.1371/journal.pone.0089977. eCollection 2014. [PMID:24587162]

Deng D, Sun P, Yan C, Ke M, Jiang X, Xiong L, Ren W, Hirata K, Yamamoto M, Fan S, Yan N: Molecular basis of ligand recognition and transport by glucose transporters. Nature. 2015 Oct 15;526(7573):391-6. doi: 10.1038/nature14655. Epub 2015 Jul 15. [PMID:26176916]

Jiang G, Zhang BB: Glucagon and regulation of glucose metabolism. Am J Physiol Endocrinol Metab. 2003 Apr;284(4):E671-8. [PMID:12626323]

Anderwald C, Gastaldelli A, Tura A, Krebs M, Promintzer-Schifferl M, Kautzky-Willer A, Stadler M, DeFronzo RA, Pacini G, Bischof MG: Mechanism and effects of glucose absorption during an oral glucose tolerance test among females and males. J Clin Endocrinol Metab. 2011 Feb;96(2):515-24. doi: 10.1210/jc.2010-1398. Epub 2010 Dec 8. [PMID:21147888]

Kouider S, Kolb FE, Lippmann R: [Behavior of various blood constituents (glucose, fructose, insulin, lactate, pyruvate, free fatty acids, inorganic phosphate) and the half-life of monosaccharides in plasma after i.v infusion of glucose, fructose, galactose and invert sugar solutions in ruminants. 3. Studies in sheep]. Arch Exp Veterinarmed. 1978;32(5):715-25. [PMID:736717]

JOKIPII SG, TURPEINEN O: Kinetics of elimination of glucose from the blood during and after a continuous intravenous injection. J Clin Invest. 1954 Mar;33(3):452-8. [PMID:13143092]

Revers RR, Kolterman OG, Olefsky JM: Relationship between serum glucose level and the metabolic clearance rate of glucose in non-insulin-dependent diabetes mellitus. Diabetes. 1983 Jul;32(7):627-32. [PMID:6345242]

Rang, H. P. and Dale, M. M. (2012). Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone.

Lodish H, Berk A, Zipursky SL, Matsudaira P, Baltimore D, and Darnell J. (2000). Molecular Cell Biology (4th ed.). New York: W. H. Freeman.

Baxter Health GLUCOSE INTRAVENOUS INFUSION BP Product information

Glucose injection (Viaflex bag) Product information